molecular formula C21H18N4O3S2 B2528483 Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 306281-02-7

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate

Cat. No. B2528483
M. Wt: 438.52
InChI Key: PRKJHPGGAJRMBK-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate, is a heterocyclic compound that appears to be related to various synthesized pyridine-based heterocycles and thienopyridine derivatives. These types of compounds are of significant interest due to their potential pharmacological activities and their use in various chemical reactions to create complex molecular structures.

Synthesis Analysis

The synthesis of related compounds involves starting materials such as ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which reacts with phenylisothiocyanate to afford a thiourea derivative. This derivative can undergo cyclization reactions to yield different pyridothienopyrimidine derivatives . Additionally, ethyl 2-azido-4-R1-5-R2-3-thiophenecarboxylates have been synthesized by diazotization of 2-aminothiophenes followed by treatment with sodium azide, leading to the formation of thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-ones through an anionic hetero-domino reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral methods and X-ray diffraction studies. For instance, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, showing a flat boat conformation of the tetrahydropyridine ring and stabilization through intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. For example, the reaction of amino-imino derivatives with electrophilic reagents can lead to the formation of new pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are crucial for the synthesis of new heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline nature and the presence of multiple functional groups that can participate in various interactions. The crystal structures are often stabilized by hydrogen bonding and other non-covalent interactions such as C-H...O, C-H...F, and C-H...π interactions, which can lead to supramolecular aggregation . These properties are essential for understanding the compound's behavior in different environments and for designing new compounds with desired characteristics.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of complex heterocyclic compounds, including those containing thiophene, pyridine, and triazole moieties, is a significant area of research. For example, Mohamed (2021) discusses the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to a range of compounds with potential applications in medicinal chemistry (Mohamed, 2021).

Insecticidal Applications

Some research investigates the insecticidal properties of heterocyclic compounds. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed them against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-2-28-20(27)18-15(14-8-4-3-5-9-14)12-29-19(18)22-17(26)13-30-21-24-23-16-10-6-7-11-25(16)21/h3-12H,2,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKJHPGGAJRMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate

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